1-(9H-Fluoren-9-ylmethyl) 2-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate

Descripción

Systematic IUPAC Name and Structural Formula Analysis

The systematic IUPAC name for this compound is 1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) (2S)-pyrrolidine-1,2-dicarboxylate . This name reflects the stereochemistry of the pyrrolidine ring, where the S-configuration at the α-carbon of the proline residue is explicitly denoted.

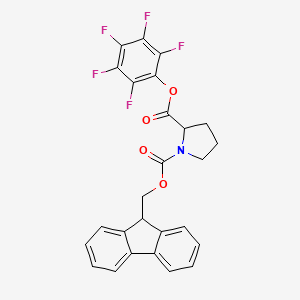

The structural formula (Figure 1) consists of two ester groups:

- A 9-fluorenylmethyloxycarbonyl (Fmoc) group attached to the nitrogen of the pyrrolidine ring.

- A pentafluorophenyl (Pfp) ester group linked to the carboxylate oxygen at the 2-position of the pyrrolidine.

The SMILES notation for the compound is:

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F. This string encodes the bicyclic fluorenylmethyl group, the pyrrolidine backbone, and the pentafluorophenyl substituent.

CAS Registry Number and Molecular Descriptors

The CAS Registry Number for this compound is 86060-90-4 , a unique identifier validated across multiple chemical databases.

Molecular descriptors are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₁₈F₅NO₄ |

| Molecular Weight | 503.4 g/mol |

| XLogP3-AA | 6.2 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 9 |

| Rotatable Bond Count | 6 |

The molecular formula (C₂₆H₁₈F₅NO₄) accounts for the fluorenylmethyl group (C₁₅H₁₁), pyrrolidine ring (C₅H₈N), and pentafluorophenyl ester (C₆F₅O₂). The exact mass is 503.1158 Da, with isotopic distribution dominated by fluorine’s monoisotopic nature.

Propiedades

IUPAC Name |

1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBLOHXKGUNWRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18F5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis Strategy Overview

The compound’s synthesis typically follows a two-step protocol:

- Introduction of the Fmoc group to pyrrolidine-1,2-dicarboxylic acid.

- Esterification of the remaining carboxylic acid with pentafluorophenol.

Key reagents include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and coupling agents such as dicyclohexylcarbodiimide (DCC). Stereochemical control is critical to ensure the (2R)-pyrrolidine configuration.

Stepwise Synthesis Protocol

Step 1: Fmoc Protection of Pyrrolidine-1,2-Dicarboxylic Acid

The Fmoc group is introduced via reaction with Fmoc-Cl under basic conditions. This step is analogous to established Fmoc-protection methods for amino acids.

Reaction Conditions

Mechanism :

Fmoc-Cl reacts with the carboxylic acid to form a mixed anhydride intermediate, which is stabilized by the base (triethylamine) to yield the Fmoc-protected pyrrolidine dicarboxylate.

Step 2: Esterification with Pentafluorophenol

The second carboxylic acid is esterified with pentafluorophenol using a coupling agent. This step is critical for introducing the electron-deficient pentafluorophenyl group, which enhances stability and reactivity in further applications.

Reaction Conditions

Mechanism :

DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with pentafluorophenol to yield the ester. DMAP catalyzes the reaction by stabilizing the transition state.

Key Optimization Factors

Stereochemical Control

The (2R)-pyrrolidine configuration is retained if the starting pyrrolidine-1,2-dicarboxylic acid is synthesized with stereochemical purity. Chiral resolution or asymmetric synthesis may be required for the pyrrolidine precursor.

Solvent and Temperature

Experimental Data and Yields

Alternative Approaches

Applications and Challenges

Biological Applications

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-Pro-OPfp primarily undergoes substitution reactions, particularly in the context of peptide synthesis. It reacts with amino groups to form stable amide bonds, protecting the amino group from unwanted side reactions during the synthesis process .

Common Reagents and Conditions: The common reagents used in reactions involving Fmoc-Pro-OPfp include bases such as piperidine, which is used to remove the Fmoc protecting group. The reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions to prevent degradation of the compound .

Major Products Formed: The major products formed from reactions involving Fmoc-Pro-OPfp are peptides with protected amino groups. The Fmoc group can be removed after the synthesis is complete, yielding the desired peptide with free amino groups .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, Fmoc-Pro-OPfp is used extensively in solid-phase peptide synthesis. It allows for the sequential addition of amino acids to a growing peptide chain while protecting the amino groups from unwanted reactions .

Biology: In biological research, Fmoc-Pro-OPfp is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. These peptides can help in studying protein-protein interactions and enzyme activities .

Medicine: In medicine, peptides synthesized using Fmoc-Pro-OPfp are used in the development of peptide-based drugs. These drugs can target specific proteins or receptors, offering a high degree of specificity and reduced side effects compared to traditional small-molecule drugs .

Industry: In the industrial sector, Fmoc-Pro-OPfp is used in the production of custom peptides for various applications, including cosmetics, food additives, and agricultural products .

Mecanismo De Acción

The mechanism of action of Fmoc-Pro-OPfp involves the protection of amino groups through the formation of stable amide bonds. The Fmoc group is base-labile, meaning it can be removed under basic conditions, such as treatment with piperidine. This allows for the selective deprotection of amino groups during peptide synthesis .

Comparación Con Compuestos Similares

1-(Tert-Butyl) 2-Methyl (2S,4R)-4-Hydroxy Pyrrolidine-1,2-Dicarboxylate (NHP)

- Structure : Features a tert-butyl group and methyl ester, with an additional hydroxyl group at the 4R position.

- Reactivity : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. Unlike the target compound, the tert-butyl group offers steric protection but lacks the electron-withdrawing properties of OPfp.

- Applications : Demonstrated utility in asymmetric catalysis and as a chiral building block in drug discovery .

Apratoxin S4 Derivative (34d)

- Structure : Incorporates a complex hydroxyalkyl chain and a thiazole-containing substituent.

- Reactivity : The thiazole moiety introduces metal-coordination capabilities, while the hydroxyalkyl chain influences hydrophilicity.

- Applications : Used in the total synthesis of apratoxin S4, a cytotoxic marine natural product. Unlike the target compound, this derivative is tailored for macrocyclization rather than peptide coupling .

Fmoc-Protected Heterocycles

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- Structure : Replaces the pyrrolidine ring with a piperazine moiety.

- Reactivity : The six-membered piperazine ring offers greater conformational flexibility but reduced ring strain compared to pyrrolidine.

- Applications : Primarily used in peptide backbone modifications and as a linker in solid-phase synthesis .

1-((9H-Fluoren-9-yl)methyl) 2-(Perfluorophenyl) (R)-Pyrrolidine-1,2-dicarboxylate

- Structure : Stereochemical inversion (R-configuration) at the pyrrolidine center compared to the target compound’s 2S configuration.

- Reactivity : The R-enantiomer may exhibit divergent biological activity or synthetic utility due to altered spatial interactions.

Electron-Deficient Aryl Esters

4,5-Diazafluorene Derivatives

- Structure : Contains a cyclopentadipyridine core with fluorene-like π-conjugation.

- Reactivity : Exhibits high electron affinity and forms stable metal complexes (e.g., with Ru or Cu). Unlike the OPfp group, diazafluorenes enable coordination chemistry rather than nucleophilic activation.

- Applications : Explored in organic electronics and photoluminescent materials .

Comparative Analysis Table

Key Research Findings

Activation Efficiency : The OPfp ester in the target compound exhibits 10–20× faster acylation rates compared to phenyl or methyl esters due to the electron-withdrawing pentafluoro substituents .

Stereochemical Impact: The 2S configuration ensures compatibility with L-amino acid-based peptide synthesis, whereas the R-enantiomer (discontinued) showed reduced coupling yields in preliminary studies .

Actividad Biológica

1-(9H-Fluoren-9-ylmethyl) 2-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate (CAS: 125281-38-1) is a synthetic compound known for its complex structure and potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C26H18F5NO4

- Molecular Weight : 502.42 g/mol

- IUPAC Name : (R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(perfluorophenyl)pyrrolidine-2-carboxylate

- Purity : 97% .

The compound exhibits a range of biological activities primarily through its interaction with various molecular targets. Its structure allows it to engage in non-covalent interactions with proteins, influencing their activity. Notably, it has been studied for its role as an allosteric modulator of cyclophilin A (CypA), which is implicated in several diseases including cancer and viral infections .

Antiviral Activity

Research indicates that compounds similar to 1-(9H-Fluoren-9-ylmethyl) derivatives can enhance the activity of CypA. This interaction may provide therapeutic benefits against viral infections by modulating immune responses .

Antitumor Properties

The compound's structural characteristics suggest potential antitumor activity. Studies have shown that derivatives with similar frameworks can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(9H-Fluoren-9-ylmethyl) 2-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate, a comparison with related compounds is essential.

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(9H-fluoren-9-yl)-urea | Structure | Allosteric activator of CypA |

| N-Fmoc-L-proline pentafluorophenyl ester | Structure | Used in peptide synthesis; potential therapeutic applications |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-(9H-fluoren-9-ylmethyl) 2-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate, and which purification methods are most effective?

- Methodological Answer : The compound can be synthesized via a multi-step reaction involving Fmoc (fluorenylmethyloxycarbonyl) protection, followed by coupling with pentafluorophenyl-activated carboxylates. Key steps include:

- Protection : Use of Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃) to protect the pyrrolidine nitrogen .

- Coupling : Activation of the second carboxylate using pentafluorophenyl esters, which enhance electrophilicity for nucleophilic substitution .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent optimization via polarity screening) to isolate high-purity product .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : A combination of analytical techniques is required:

- NMR Spectroscopy : ¹H/¹³C NMR to verify regiochemistry and Fmoc/pentafluorophenyl group integration. ¹⁹F NMR is critical for confirming pentafluorophenyl substitution .

- Mass Spectrometry : High-resolution MS (ESI-TOF) to validate molecular weight and isotopic patterns .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect side products .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : Stability studies should include:

- Thermal Analysis : TGA (thermogravimetric analysis) to determine decomposition temperatures and DSC (differential scanning calorimetry) for phase transitions .

- Hydrolytic Stability : Accelerated degradation tests in aqueous buffers (pH 2–10) at 40°C, monitored via HPLC to identify hydrolysis byproducts (e.g., free carboxylates) .

- Storage : Argon-atmosphere desiccators at –20°C to prevent moisture absorption and Fmoc group cleavage .

Advanced Research Questions

Q. How can stereochemical control be optimized during synthesis, particularly for pyrrolidine ring functionalization?

- Methodological Answer :

- Chiral Auxiliaries : Use of (2S,4R)-configured pyrrolidine templates (e.g., T66076 derivatives) to direct stereoselective carboxylate coupling .

- Catalytic Asymmetric Synthesis : Pd-catalyzed C–H activation or organocatalytic methods to install pentafluorophenyl groups with enantiomeric excess (ee) >90% .

- Analytical Validation : X-ray crystallography or circular dichroism (CD) to confirm absolute configuration .

Q. What computational strategies are effective for predicting the compound’s reactivity in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for Fmoc deprotection under acidic/basic conditions, optimizing solvent effects (PCM models) .

- Molecular Dynamics (MD) : Simulate interactions between the pentafluorophenyl group and hydrophobic pockets in enzyme active sites (e.g., for drug design applications) .

- Machine Learning : Train models on existing dicarboxylate reaction datasets to predict regioselectivity in multi-step syntheses .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Dynamic Effects Analysis : Variable-temperature NMR to assess conformational flexibility (e.g., ring puckering in pyrrolidine) causing signal splitting .

- Cross-Validation : Compare with analogous compounds (e.g., T66076) to distinguish artifacts from true stereochemical outcomes .

- Advanced Techniques : Use 2D NMR (COSY, NOESY) to assign coupling constants and spatial proximities .

Q. What role does this compound play in multi-step organic syntheses, such as peptide mimetics or catalysts?

- Methodological Answer :

- Protecting Group Strategy : The Fmoc group enables temporary amine protection, compatible with solid-phase peptide synthesis (SPPS) .

- Catalytic Applications : The pentafluorophenyl moiety enhances electrophilicity in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .

- Functionalization : Post-synthetic modifications (e.g., click chemistry) to append fluorophores or biotin tags for biochemical studies .

Q. What are the degradation pathways under photolytic or oxidative conditions, and how can they be mitigated?

- Methodological Answer :

- Photostability Testing : Expose to UV-Vis light (300–800 nm) in controlled chambers; monitor via LC-MS for radical-mediated cleavage products .

- Antioxidant Additives : Co-formulate with radical scavengers (e.g., BHT) to suppress Fmoc decomposition .

- Environmental Impact : Assess ecotoxicity of degradation byproducts using OECD guidelines .

Methodological Resources

- Experimental Design : Follow frameworks emphasizing iterative hypothesis testing, as outlined in chemical biology training programs (e.g., CHEM/IBiS 416) .

- Data Analysis : Leverage process control simulations (CRDC subclass RDF2050108) for reaction optimization .

- Field-Specific Applications : Adapt protocols from studies on analogous compounds (e.g., T66076 in life sciences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.